Glucocorticoid Receptor Binding Affinity: 4.3-Fold Higher Than Dexamethasone
Loteprednol etabonate demonstrates glucocorticoid receptor (GR) binding affinity that is 4.3 times higher than that of dexamethasone, with both compounds exhibiting a Hill factor close to 1 [1]. This elevated receptor affinity provides the molecular basis for its anti-inflammatory activity despite its rapid metabolic inactivation, distinguishing it from other soft steroid candidates (PJ90, PJ91) that show no measurable receptor affinity [1].
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) |
|---|---|
| Target Compound Data | Relative binding affinity = 4.3 (dexamethasone = 1.0) |
| Comparator Or Baseline | Dexamethasone (RBA = 1.0); PJ90 and PJ91 (no detectable affinity) |
| Quantified Difference | 4.3-fold higher affinity than dexamethasone; infinite-fold higher than inactive analogs |
| Conditions | In vitro GR binding assay; Hill factor ~1 for both LE and dexamethasone |
Why This Matters
This high receptor affinity enables anti-inflammatory efficacy despite the compound's rapid systemic inactivation, directly supporting its differentiated therapeutic window for ophthalmic applications.
- [1] Bodor N, Buchwald P. Ophthalmic drug design based on the metabolic activity of the eye: soft drugs and chemical delivery systems. AAPS J. 2005;7(4):E820-E833. View Source
